Cas no 2877668-89-6 (4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine)

4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine is a brominated pyrimidine derivative featuring a piperazine linker, offering versatile reactivity for further functionalization. The presence of the 2-bromopropenyl group enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the synthesis of complex heterocyclic scaffolds. Its pyrimidine core contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound's stability and well-defined reactivity profile facilitate its use in targeted modifications, particularly in the development of pharmacologically active molecules. Suitable for controlled synthetic applications, it serves as a key building block in organic and pharmaceutical chemistry.
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine structure
2877668-89-6 structure
商品名:4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
CAS番号:2877668-89-6
MF:C11H15BrN4
メガワット:283.167600870132
CID:5308721
PubChem ID:165433727

4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
    • F6790-3395
    • AKOS040874486
    • 2877668-89-6
    • 4-[4-(2-Bromo-2-propen-1-yl)-1-piperazinyl]pyrimidine
    • インチ: 1S/C11H15BrN4/c1-10(12)8-15-4-6-16(7-5-15)11-2-3-13-9-14-11/h2-3,9H,1,4-8H2
    • InChIKey: IHJNGHHXQDNZFA-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC(N2CCN(CC(Br)=C)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 282.04801g/mol
  • どういたいしつりょう: 282.04801g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.406±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 382.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 7.35±0.18(Predicted)

4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6790-3395-10mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
10mg
$118.5 2023-09-07
Life Chemicals
F6790-3395-20mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
20mg
$148.5 2023-09-07
Life Chemicals
F6790-3395-2μmol
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-3395-1mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
1mg
$81.0 2023-09-07
Life Chemicals
F6790-3395-30mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
30mg
$178.5 2023-09-07
Life Chemicals
F6790-3395-100mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
100mg
$372.0 2023-09-07
Life Chemicals
F6790-3395-4mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
4mg
$99.0 2023-09-07
Life Chemicals
F6790-3395-15mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
15mg
$133.5 2023-09-07
Life Chemicals
F6790-3395-40mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
40mg
$210.0 2023-09-07
Life Chemicals
F6790-3395-2mg
4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine
2877668-89-6
2mg
$88.5 2023-09-07

4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine 関連文献

4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidineに関する追加情報

Introduction to 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine (CAS No. 2877668-89-6)

4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 2877668-89-6, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of a piperazine moiety and a pyrimidine ring makes it a promising candidate for further exploration in medicinal chemistry.

The molecular framework of 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine consists of several key functional groups that contribute to its unique chemical properties. The piperazine ring, known for its ability to form hydrogen bonds and interact with biological targets, enhances the compound's potential as a pharmacophore. Additionally, the pyrimidine ring, a common scaffold in many bioactive molecules, further contributes to its versatility in drug design.

In recent years, there has been growing interest in the development of compounds that incorporate both piperazine and pyrimidine moieties due to their demonstrated efficacy in various therapeutic areas. These compounds have shown promise in treating conditions such as central nervous system disorders, cardiovascular diseases, and cancer. The specific arrangement of atoms in 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine allows for interactions with multiple biological targets, making it a valuable tool for researchers exploring new drug candidates.

The synthesis of 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine involves a series of well-established chemical reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the 2-bromoprop-2-en-1-yl group into the piperazine ring is a critical step that influences the compound's reactivity and biological activity. This step often requires precise control over reaction conditions to ensure high yield and purity.

The compound's potential applications extend beyond its structural characteristics. Researchers are increasingly leveraging computational methods and high-throughput screening to identify novel drug candidates like 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine. These approaches allow for rapid evaluation of biological activity and can accelerate the discovery process significantly. The integration of machine learning algorithms has further enhanced the ability to predict the properties of such compounds, thereby streamlining the drug development pipeline.

In clinical research, 4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-y]pyrimidine has been investigated for its potential role in modulating various signaling pathways. The compound's ability to interact with enzymes and receptors involved in these pathways makes it a promising candidate for therapeutic intervention. Preliminary studies have suggested that it may have applications in treating neurological disorders by modulating neurotransmitter release and receptor activity.

The safety profile of 4-[4-(2-bromopropopiperazinil)pyrimidinio] is also an area of active research. Pharmacokinetic studies are essential to understand how the compound is metabolized and excreted by the body. These studies help in determining optimal dosing regimens and identifying any potential side effects. Additionally, toxicological assessments are conducted to ensure that the compound is safe for human use under various conditions.

The role of 4-[4-(2-bromopropopiperazinil)pyrimidinio] in combinatorial therapy is another area of interest. By combining this compound with other therapeutic agents, researchers aim to enhance treatment efficacy and reduce resistance mechanisms. This approach has shown promise in treating multidrug-resistant cancers and other complex diseases where single-agent therapy may be insufficient.

The future prospects for 4-[4-(2-bromopropopiperazinil)pyrimidinio] are promising, with ongoing research aimed at optimizing its chemical structure for improved pharmacological properties. Advances in synthetic methodologies will continue to play a crucial role in developing more efficient and scalable production processes. Furthermore, collaborations between academia and industry will be essential in translating laboratory findings into clinical applications.

In conclusion, 4-[4-(2-bromopropopiperazinil)pyrimidinio] represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse potential applications. Its role as a pharmacophore in drug development underscores its importance in addressing various therapeutic challenges. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to make substantial contributions to modern medicine.

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